molecular formula C12H10O2 B166916 [1,1'-Biphenyl]-3,4-diol CAS No. 92-05-7

[1,1'-Biphenyl]-3,4-diol

Cat. No.: B166916
CAS No.: 92-05-7
M. Wt: 186.21 g/mol
InChI Key: QDNPCYCBQFHNJC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

The role of [1,1’-Biphenyl]-3,4-diol in biochemical reactions is complex and multifaceted. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been suggested that [1,1’-Biphenyl]-3,4-diol may interact with certain enzymes involved in oxidative stress pathways

Cellular Effects

[1,1’-Biphenyl]-3,4-diol can influence various types of cells and cellular processes. It has been suggested to affect cell signaling pathways, gene expression, and cellular metabolism . For example, [1,1’-Biphenyl]-3,4-diol may influence the expression of certain genes involved in oxidative stress responses . The exact mechanisms through which [1,1’-Biphenyl]-3,4-diol exerts these effects remain to be fully elucidated.

Molecular Mechanism

The molecular mechanism of action of [1,1’-Biphenyl]-3,4-diol involves a variety of interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, [1,1’-Biphenyl]-3,4-diol may bind to certain enzymes involved in oxidative stress pathways, altering their activity

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,1’-Biphenyl]-3,4-diol can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, [1,1’-Biphenyl]-3,4-diol may exhibit a certain degree of stability under specific conditions, but may degrade over time under other conditions .

Dosage Effects in Animal Models

The effects of [1,1’-Biphenyl]-3,4-diol can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses . For instance, low doses of [1,1’-Biphenyl]-3,4-diol may have minimal effects, while high doses may induce toxic effects .

Metabolic Pathways

[1,1’-Biphenyl]-3,4-diol is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels . For example, [1,1’-Biphenyl]-3,4-diol may be involved in certain oxidative stress pathways, influencing the levels of certain metabolites .

Transport and Distribution

[1,1’-Biphenyl]-3,4-diol is transported and distributed within cells and tissues in a manner that may involve certain transporters or binding proteins . It may also affect its localization or accumulation within cells . For instance, [1,1’-Biphenyl]-3,4-diol may be transported into cells via certain transporters, and may accumulate in certain cellular compartments .

Subcellular Localization

The subcellular localization of [1,1’-Biphenyl]-3,4-diol can influence its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For example, [1,1’-Biphenyl]-3,4-diol may be localized in certain cellular compartments, where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3,4-diol typically involves the hydroxylation of biphenyl. One common method is the catalytic hydroxylation using transition metal catalysts such as palladium or copper in the presence of oxidizing agents like hydrogen peroxide or molecular oxygen. The reaction conditions often include moderate temperatures and pressures to ensure efficient conversion.

Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-3,4-diol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable.

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3,4-diol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted biphenyl derivatives. Reagents such as halogens and nitrating agents are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Partially hydroxylated biphenyls.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

[1,1’-Biphenyl]-3,4-diol has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the metabolism of aromatic hydrocarbons.

    Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.

    Industry: It is used in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Biphenyl: Lacks hydroxyl groups and has different chemical reactivity and applications.

    4,4’-Dihydroxybiphenyl: Similar structure but with hydroxyl groups at different positions, leading to different chemical properties and uses.

    2,2’-Dihydroxybiphenyl: Another isomer with hydroxyl groups at the 2 positions, exhibiting unique reactivity and applications.

Uniqueness: [1,1’-Biphenyl]-3,4-diol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-phenylbenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNPCYCBQFHNJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059039
Record name [1,1'-Biphenyl]-3,4-diol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92-05-7
Record name [1,1′-Biphenyl]-3,4-diol
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Record name 3,4-Biphenyldiol
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Record name 3,4-Biphenyldiol
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Record name [1,1'-Biphenyl]-3,4-diol
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Record name [1,1'-Biphenyl]-3,4-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 3,4-Biphenyldiol formed in biological systems?

A1: 3,4-Biphenyldiol is primarily formed as a metabolite during the breakdown of certain halogenated biphenyls. Research shows that 4-chlorobiphenyl is metabolized into 4'-chloro-4-biphenylol in rats, pigs, and poultry. This metabolite is further hydroxylated to form 4'-chloro-3,4-biphenyldiol. [, , ] This conversion can occur both in vivo and in vitro, with studies demonstrating its formation through enzymatic action of tyrosinase preparations. []

Q2: What is the molecular formula, weight, and any available spectroscopic data for 3,4-Biphenyldiol?

A2: While the provided abstracts don’t contain detailed spectroscopic data, they do provide key information:

  • Spectroscopic Data: Mass spectrometry analysis confirmed the presence of characteristic ions (M+ 220 for the dihydroxylated form). [, , ] Further structural confirmation was achieved through nuclear magnetic resonance (NMR) spectroscopy. []

Q3: What are the potential applications of 3,4-Biphenyldiol?

A3: While the provided research focuses on the metabolic pathway of 3,4-Biphenyldiol, its structural similarity to other biphenyldiols suggests potential applications:

  • Liquid Crystals: Research indicates that incorporating thiophene units into bent-core mesogens like biphenyldiols results in desirable properties for liquid crystal applications. [] This includes reduced transition temperatures and the formation of various smectic phases, including those with ferroelectric and antiferroelectric switching capabilities.
  • Electro-Optical Materials: Bent-core mesogens with biphenyldiol cores, including 3,4'-biphenyldiol, exhibit antiferroelectric properties in their smectic CP phase. [, , ] These properties are influenced by the structure of the central core and the presence of substituents. Research highlights their potential for electro-optical applications, such as displays.

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